ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a thiazine ring, cyano group, and dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and thiazine ring formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction can produce simpler derivatives .
Scientific Research Applications
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and thiazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
ETHYL CYANOACETATE: A simpler ester with a cyano group, used in various organic syntheses.
ETHYL 3,4-DIMETHOXYPHENYL ACETATE: Contains a similar dimethoxyphenyl moiety but lacks the thiazine ring.
Uniqueness
ETHYL 2-{[5-CYANO-2-(3,4-DIMETHOXYPHENYL)-4-OXO-2,3-DIHYDRO-1,3-THIAZIN-6-YL]SULFANYL}ACETATE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C17H18N2O5S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O5S2/c1-4-24-14(20)9-25-17-11(8-18)15(21)19-16(26-17)10-5-6-12(22-2)13(7-10)23-3/h5-7,16H,4,9H2,1-3H3,(H,19,21) |
InChI Key |
WQUZEDLZKAXQDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC)C#N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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